molecular formula C9H12N2O3 B1500902 Methyl 2,3-diamino-5-methoxybenzoate

Methyl 2,3-diamino-5-methoxybenzoate

Cat. No.: B1500902
M. Wt: 196.2 g/mol
InChI Key: KAKVEOYMVUHZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-diamino-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Antimalarial Activity
Recent studies have highlighted the potential of methyl 2,3-diamino-5-methoxybenzoate in developing new antimalarial drugs. It has shown promising efficacy against Plasmodium falciparum, the parasite responsible for malaria. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit both blood-stage and liver-stage infections in murine models. These studies indicate that specific modifications to the compound can enhance its potency and metabolic stability, making it a candidate for further drug development .

Inhibition of Protein Aging
The compound also plays a role in inhibiting nonenzymatic cross-linking of proteins, which is crucial in addressing conditions related to aging and diabetes. By preventing the formation of advanced glycosylation end products (AGEs), this compound can potentially improve the longevity and functionality of key structural proteins such as collagen and elastin. This application has therapeutic implications for diseases associated with protein aging, including diabetic complications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. Its functional groups allow for diverse chemical transformations, making it a valuable building block in synthetic chemistry .

Agrochemical Applications

The compound's properties extend to agrochemicals, where it is used as an intermediate in the synthesis of pesticides and herbicides. The incorporation of methoxy and amino groups enhances the biological activity of these agrochemical products, contributing to their effectiveness in pest management .

Dyestuffs

In the dye industry, this compound is employed as a precursor for synthesizing various dyes. The presence of amino groups allows for complexation with metal ions, leading to vibrant colors that are stable under various environmental conditions .

Table 1: Antimalarial Efficacy of this compound Derivatives

CompoundIC50 (nM)ED50 (mg/kg/d)Efficacy (%)
Compound A0.0221.095
Compound B0.0280.04590
Compound C0.0454.085

Note: IC50 refers to the concentration required to inhibit growth by half; ED50 refers to the effective dose for therapeutic effect.

Table 2: Applications Overview

Application AreaSpecific Use
PharmaceuticalsAntimalarial drug development
Protein AgingInhibition of AGEs
Organic SynthesisIntermediate for pharmaceuticals
AgrochemicalsSynthesis of pesticides
DyestuffsPrecursor for dye synthesis

Case Studies

Case Study: Antimalarial Lead Optimization
A study focused on optimizing acridone derivatives, including this compound, revealed that modifications significantly improved their antimalarial activity against multidrug-resistant strains of Plasmodium. The research demonstrated that specific structural changes could lead to compounds with picomolar IC50 values, indicating high potency .

Case Study: Protein Aging Inhibition
Research has shown that compounds similar to this compound can effectively inhibit protein cross-linking processes associated with aging and diabetes. In vitro studies indicated a reduction in AGE formation when treated with these compounds, suggesting potential therapeutic applications in managing diabetic complications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 2,3-diamino-5-methoxybenzoate

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3

InChI Key

KAKVEOYMVUHZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)N)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 2-amino-5-methoxy-3-nitro-benzoic acid methyl ester (1 g, 4.4 mmol) and 10% Pd/C (0.2 g, 20%) in methanol was hydrogenated with a hydrogen balloon for 6 h. After the reaction was completed, the mixture was filtered through a celite bed and the filtrates were evaporated to dryness. The obtained residue was purified over silica gel column using (30% ethyl acetate/hexane) as eluent to obtain the title compound as off white solid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.